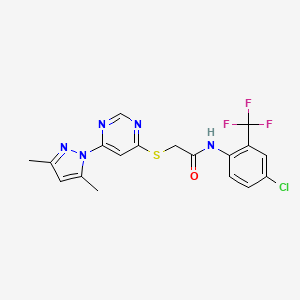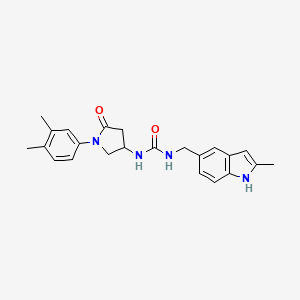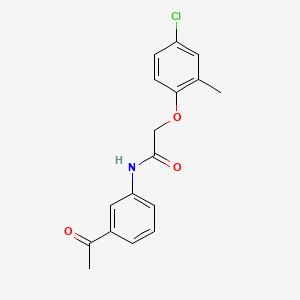
3-((1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound contains several functional groups, including a pyrrole ring, a piperidine ring, a pyrazine ring, and a nitrile group. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The pyrazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of heterocyclic compounds, such as pyrroles, pyridines, piperidines, and pyrazines, play a vital role in the development of pharmaceuticals and agrochemicals. These compounds are fundamental due to their wide range of biological activities. Pyridine bases, for example, are produced in large quantities and are utilized in various applications, including herbicides, insecticides, vitamins, pharmaceuticals, and adhesives. Pyrazines are employed in flavors, fragrances, and as pharmaceutical intermediates, with 2-methylpyrazine being a key raw material for anti-tuberculosis drugs like pyrazinamide (Higasio & Shoji, 2001).
Antimicrobial and Anticancer Activities
Derivatives of heterocyclic compounds have been evaluated for their antimicrobial and anticancer activities. For instance, synthesis leading to compounds with potential for anti-tumor applications against various cancer cell lines, including human breast, CNS, and colon cancer, has been explored. The synthesized compounds exhibit significant in vitro activities, demonstrating the therapeutic potential of heterocyclic compounds in cancer treatment (Jurd, 1996).
Functionalized Heterocyclic Compounds
The development of functionalized heterocyclic compounds through synthesis processes highlights the versatility of these compounds in scientific research. Functionalized α, β-unsaturated γ-butyrolactones, for example, have been synthesized through ring contraction of suitably functionalized 2H-pyran-2-ones, demonstrating the complex chemical reactions possible with heterocyclic compounds and their derivatives (Sil et al., 2004).
Potential as Enzyme Inhibitors
Heterocyclic compounds have also been studied for their potential as enzyme inhibitors, with molecular docking studies indicating the possibility of inhibiting specific enzymes critical in disease processes. This suggests a significant avenue for the development of new therapeutic agents based on heterocyclic compounds (Venkateshan et al., 2019).
Chemisorption Studies
The interactions between heterocyclic compounds and surfaces, such as Si surfaces, have been theoretically predicted, providing insights into the potential applications of these compounds in materials science, particularly in the development of thin films and conductive polymers (Lu et al., 2002).
Propiedades
IUPAC Name |
3-[1-(2-pyrrol-1-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c17-10-14-16(19-6-5-18-14)23-13-4-3-9-21(11-13)15(22)12-20-7-1-2-8-20/h1-2,5-8,13H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISKCLOMHZHUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2738857.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2738859.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2738860.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2738861.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)



![Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2738869.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2738871.png)

